molecular formula C8H8ClNO2 B13530854 5-Chloro-2-pyridinepropanoic acid

5-Chloro-2-pyridinepropanoic acid

Cat. No.: B13530854
M. Wt: 185.61 g/mol
InChI Key: QCDVNASJRUFMAR-UHFFFAOYSA-N
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Description

5-Chloro-2-pyridinepropanoic acid is a versatile pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The compound features a propanoic acid chain attached to the 2-position of the pyridine ring, which is also substituted with a chlorine atom at the 5-position. This structure makes it a useful precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. Pyridine-based compounds are prominent in modern agrochemistry, with many new agents possessing unique structures and modes of action being developed in recent years . As a key building block, researchers can utilize this compound to develop novel substances that may help overcome pest resistance or reduce required dosages of active ingredients. This product is intended for research applications and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)

InChI Key

QCDVNASJRUFMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 5-chloropyridine with a suitable propanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 3-(5-chloropyridin-2-yl)propanoic acid often employs large-scale batch reactors where the chlorination and subsequent reactions are optimized for efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Chloropyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propanoic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares 5-Chloro-2-pyridinepropanoic acid with structurally related pyridine derivatives from the evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Structural and Functional Group Variations

5-Chloro-6-fluoropyridine-3-carboxylic acid
  • Structure : Chlorine at position 5, fluorine at position 6, and a carboxylic acid (-COOH) directly attached at position 3.
  • Molecular Formula: C₆H₂ClFNO₂ (inferred from pyridine core + substituents) .
  • Key Differences: The carboxylic acid group is directly conjugated to the pyridine ring, enhancing acidity (pKa ~2–3) compared to the propanoic acid chain in the target compound.
5-Chloro-4-cyclopropylpyridin-2-amine
  • Structure : Chlorine at position 5, cyclopropyl group at position 4, and an amine (-NH₂) at position 2.
  • Molecular Formula : C₈H₉ClN₂ (CAS 1820665-49-3) .
  • Key Differences :
    • The amine group enables hydrogen bonding, contrasting with the carboxylate’s ionic interactions.
    • Cyclopropyl adds steric bulk and lipophilicity, which may enhance membrane permeability .
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol
  • Structure : Chlorine at position 3, trifluoromethyl (-CF₃) at position 5 on the pyridine ring, fused to a pyrimidine-thiol group.
  • Molecular Formula : C₁₀H₅ClF₃N₃S (estimated) .
  • Key Differences :
    • The trifluoromethyl group enhances electron-deficient character, affecting reactivity in cross-coupling reactions.
    • Thiol (-SH) introduces redox sensitivity and metal-binding capabilities, diverging from the carboxylic acid’s role .

Physicochemical Properties

Compound Name Molecular Weight CAS Number Functional Groups Key Properties
This compound* ~201.62 (calc.) N/A Propanoic acid, Cl Moderate acidity, enhanced lipophilicity
5-Chloro-6-fluoropyridine-3-carboxylic acid 197.58 EN 300-373980 Carboxylic acid, Cl, F High acidity (pKa ~2–3), polar
5-Chloro-4-cyclopropylpyridin-2-amine 168.62 1820665-49-3 Amine, Cl, cyclopropyl Basic (pKa ~8–9), lipophilic
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol 313.68 N/A Thiol, Cl, CF₃ Redox-active, moderate solubility

*Calculated molecular weight for this compound assumes C₈H₈ClNO₂.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-pyridinepropanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves chlorination of a pyridinepropanoic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity at the 5-position . Solvent choice (e.g., dichloromethane or DMF) and temperature (40–80°C) are critical for minimizing side reactions. Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous boronic acid syntheses .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR, comparing peaks to reference spectra (e.g., δ ~8.5 ppm for pyridine protons) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM) using UV-Vis spectroscopy.
  • pKa : Determine via potentiometric titration (expected ~2.5 for carboxylic acid and ~4.8 for pyridine nitrogen) .
  • Stability : Monitor degradation under varying pH and temperature via LC-MS over 24–72 hours .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Building Block : The carboxylic acid group enables conjugation with amines (e.g., peptide coupling via EDC/NHS), while the chlorine atom facilitates Suzuki-Miyaura cross-coupling for aryl ring functionalization .
  • Biological Screening : Use in fragment-based drug discovery (e.g., kinase inhibitors) via high-throughput screening (HTS) assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. The 5-chloro position shows higher electrophilicity (Fukui indices >0.1), favoring SNAr reactions with amines or thiols .
  • Validation : Compare predicted transition states with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Case Study : If conflicting IC₅₀ values arise for a kinase inhibitor:

Assay Variability : Re-test compounds under standardized conditions (e.g., ATP concentration, buffer pH).

Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

Structural Confirmation : Re-analyze derivative purity and stereochemistry via X-ray crystallography .

Q. How does the steric and electronic environment of the pyridine ring influence regioselectivity in metal-catalyzed cross-couplings?

  • Mechanistic Insight : The chlorine atom at the 5-position directs palladium catalysts (e.g., Pd(PPh₃)₄) to the ortho position via σ-complex stabilization.
  • Experimental Design :

  • Vary ligands (e.g., Buchwald vs. SPhos) to modulate reactivity.
  • Monitor reaction progress using ¹⁹F NMR (if fluorine tags are present) .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Identify byproducts (e.g., dechlorinated species) with a mass accuracy <5 ppm.
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd <10 ppm) .

Q. How can researchers optimize reaction scalability while maintaining regiochemical control?

  • Process Chemistry :

  • Use continuous flow reactors for exothermic chlorination steps.
  • Implement in-line FTIR to monitor intermediate formation .

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